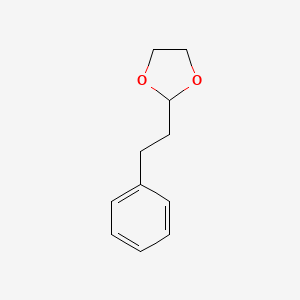

2-Phenethyl-1,3-dioxolane

Description

Overview of 1,3-Dioxolanes and Their Significance in Organic Chemistry

The 1,3-dioxolane (B20135) ring system is a cornerstone of modern organic chemistry, valued for its stability and its role in synthetic strategies. These compounds are five-membered heterocyclic acetals containing two oxygen atoms at the 1 and 3 positions of a saturated ring. chemicalbook.comwikipedia.org Their significance stems largely from their utility as protecting groups for carbonyl compounds. wikipedia.org

The chemistry of 1,3-dioxolanes is built upon the foundational acid-catalyzed reaction between an aldehyde or a ketone and ethylene (B1197577) glycol. wikipedia.org This reversible reaction, often driven to completion by the removal of water, has been a standard procedure in organic synthesis for decades. Early investigations, such as those leading to patents for dioxolane-based polymers, highlighted their utility beyond simple protection chemistry. Over time, research has expanded to include a wide variety of catalysts, such as p-toluenesulfonic acid and Lewis acids, to improve the efficiency and substrate scope of dioxolane formation. chemicalbook.comprepchem.com The development of milder and more selective methods continues to be an area of interest, enabling the application of this protective strategy to increasingly complex molecules, including in the total synthesis of natural products like Neosporol. wikipedia.orgorganic-chemistry.org

The 1,3-dioxolane is a five-membered, non-planar ring. chemicalbook.com As a cyclic acetal (B89532), it is notably stable under neutral and basic conditions but is readily cleaved by aqueous acid, regenerating the parent carbonyl compound and diol. This differential stability is the key to its widespread use as a protecting group for aldehydes and ketones. wikipedia.orgresearchgate.net The parent compound, 1,3-dioxolane, is a colorless liquid that is miscible with many organic solvents. chemicalbook.comnih.gov

Specific Focus on 2-Phenethyl-1,3-dioxolane

This compound is the specific derivative formed from the reaction of 3-phenylpropanal (B7769412) and ethylene glycol. Its structure combines the stable dioxolane ring with a flexible phenethyl side chain, making it a subject of academic interest for synthetic and structural studies.

The phenethyl group consists of a phenyl group (C₆H₅) attached to an ethyl (–CH₂CH₂) linker. This structural motif is found in a variety of natural products and pharmacologically active molecules. The phenyl ring provides a hydrophobic, aromatic component, while the ethyl chain offers conformational flexibility. The electronic properties of the phenethyl group can influence the reactivity of adjacent functional groups.

While specific, in-depth research focusing exclusively on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the study of analogous compounds. Research into this molecule would likely focus on several key areas:

Synthetic Methodology: The compound serves as a straightforward example for the protection of aliphatic aldehydes bearing an aromatic substituent. Studies might investigate the kinetics and yields of its formation using various catalytic systems, contributing to the broader understanding of acetalization reactions. prepchem.comresearchgate.net

Protecting Group Chemistry: The primary academic interest in this compound lies in its function as the protected form of 3-phenylpropanal. In a multi-step synthesis, converting the aldehyde to the dioxolane allows for chemical transformations to be performed on other parts of a molecule without affecting the aldehyde. The stability of the dioxolane ring under various non-acidic conditions would be a key aspect of this investigation.

Intermediate for Further Synthesis: this compound can be viewed as a chemical building block. The phenethyl group could undergo reactions such as electrophilic aromatic substitution, while the dioxolane remains intact. Subsequent deprotection would yield a substituted 3-phenylpropanal derivative, demonstrating the utility of the dioxolane in synthetic design.

Physical and Spectroscopic Characterization: A comprehensive investigation would involve the detailed characterization of this compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and the determination of its physical properties. This data provides a valuable reference for chemists and contributes to chemical databases. nist.gov

The study of structurally simple yet functionally significant molecules like this compound is crucial for the foundational development of more complex chemical syntheses and the refinement of existing synthetic protocols.

Structure

3D Structure

Properties

CAS No. |

4360-60-5 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(2-phenylethyl)-1,3-dioxolane |

InChI |

InChI=1S/C11H14O2/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-5,11H,6-9H2 |

InChI Key |

LEBHHJDUAJKLKG-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenethyl 1,3 Dioxolane and Its Derivatives

Classical Acetalization Approaches

Traditional methods for forming the 2-phenethyl-1,3-dioxolane structure rely on the direct condensation of the corresponding aldehyde with a 1,2-diol. These methods are valued for their reliability and straightforward execution.

The most common method for synthesizing 1,3-dioxolanes is the acid-catalyzed condensation reaction between a carbonyl compound and a 1,2-diol. organic-chemistry.org In the case of this compound, this involves reacting 3-phenylpropanal (B7769412) with ethylene (B1197577) glycol. The reaction is an equilibrium process, and to drive it towards the product, water must be continuously removed from the reaction mixture, typically by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343). organic-chemistry.org While aldehydes are generally more reactive than ketones in forming these acetals, the choice of diol also plays a role; ethylene glycol is highly reactive, though other 1,2-diols can be used to introduce substituents on the dioxolane ring itself. thieme-connect.de For instance, condensation with propane-1,2-diol or 3-chloropropane-1,2-diol can be used to produce the corresponding substituted 1,3-dioxolanes. researchgate.net

The formation of the dioxolane ring is catalyzed by acids. Both Brønsted acids, such as p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄), and Lewis acids are effective. organic-chemistry.orgrsc.org A standard laboratory procedure often employs a catalytic amount of p-TSA in refluxing toluene. organic-chemistry.org

Lewis acids like zinc(II) chloride, samarium(III) chloride, and various metal triflates are also efficient catalysts for this transformation. thieme-connect.de In recent years, heterogeneous catalysts have gained prominence due to their ease of separation and reusability. Zirconium-containing metal-organic frameworks (MOFs), such as UiO-66, have been shown to be highly active catalysts for the acetalization of phenylacetaldehyde (B1677652) (a related substrate) with glycerol. rsc.org These solid catalysts possess Brønsted acid sites that facilitate the reaction, and their activity can be correlated with the number of defect sites in the MOF structure. rsc.org Another example includes the use of a sulfonated cation exchanger, which has been used in the synthesis of substituted 1,3-dioxolanes from vanillin-series benzaldehydes. researchgate.net

| Catalyst Type | Examples | Reaction Conditions | Reference |

| Brønsted Acid | p-Toluenesulfonic acid (p-TSA), Sulfuric Acid (H₂SO₄) | Refluxing toluene with Dean-Stark trap | organic-chemistry.orgrsc.org |

| Lewis Acid | Zinc(II) chloride, Samarium(III) chloride, FeCl₄·H₂O | Varies, often mild conditions | thieme-connect.dersc.org |

| Heterogeneous | Zr-containing MOFs (UiO-66), Sulfonated Cation Exchangers | Refluxing toluene | researchgate.netrsc.org |

Modern Synthetic Strategies

Contemporary approaches to dioxolane synthesis offer greater control over stereochemistry and provide alternative pathways that can be integrated into complex multi-step syntheses.

Creating chiral 1,3-dioxolanes with specific stereochemistry is crucial when these structures are part of biologically active molecules. Stereoselectivity can be achieved by using chiral starting materials or chiral catalysts. For example, starting with enantiomerically pure chiral diols, such as (R)- or (S)-1-phenyl-1,2-ethanediol, allows for the synthesis of specific diastereomeric acetals. google.com

Modern catalytic methods have also been developed. A chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze the asymmetric 1,3-dipolar cycloaddition between carbonyl ylides and aldehydes to produce cis-1,3-dioxolanes with high diastereo- and enantioselectivity. organic-chemistry.org Another advanced strategy involves the oxidative difunctionalization of alkenes. Using a hypervalent iodine(III) reagent in the presence of a diol and a Lewis acid like BF₃·OEt₂, substituted 1,3-dioxolanes can be formed stereoselectively. mdpi.com This method allows for the creation of highly substituted dioxolanes from simple alkenes in a single step. mdpi.com The development of chiral ligands for metal-catalyzed reactions, such as palladium-catalyzed arylation of sulfenate anions, also represents a frontier in the stereoselective synthesis of complex chiral molecules that may contain sulfinyl-dioxolane moieties. acs.orgnih.gov

| Method | Key Reagents/Catalysts | Stereochemical Control | Reference |

| Chiral Diol | Enantiopure 1-phenyl-1,2-ethanediol | Substrate-controlled diastereoselectivity | google.com |

| Asymmetric Catalysis | Chiral binaphthyldiimine-Ni(II) complex | High diastereo- and enantioselectivity | organic-chemistry.org |

| Oxidative Cyclization | Hypervalent iodine(III), BF₃·OEt₂ | Diastereoselective formation from alkenes | mdpi.com |

Beyond direct condensation, alternative routes to the this compound skeleton exist. For example, the reduction of a carbon-carbon double bond adjacent to the dioxolane ring can yield the target structure. The compound 2-styryl-1,3-dioxolane can be reduced by lithium aluminum hydride (LiAlH₄) to give β-phenylethyl-1,3-dioxolane (an alternative name for this compound). cdnsciencepub.com This demonstrates a pathway where the dioxolane is formed prior to the saturation of the phenethyl side chain.

The 1,3-dioxolane (B20135) group is fundamentally a protecting group for aldehydes and ketones. organic-chemistry.org Its stability under basic, reductive, and many oxidative conditions makes it invaluable in multistep synthesis. thieme-connect.de Deprotection is typically achieved through acid-catalyzed hydrolysis in aqueous solvents or by transacetalization in the presence of an excess of a simple ketone like acetone. organic-chemistry.org The selective protection of aldehydes in the presence of ketones is also possible, as aldehydes are more reactive towards acetal (B89532) formation. thieme-connect.de This chemoselectivity is a key tool in synthetic organic chemistry.

Synthesis of Substituted 2-Phenethyl-1,3-dioxolanes

Substituents can be introduced on the phenyl ring of the phenethyl group or on the dioxolane ring itself. Synthesizing derivatives with substituents on the aromatic ring typically involves starting with a correspondingly substituted 3-phenylpropanal.

For substitutions on the dioxolane ring, an appropriately substituted 1,2-diol is used in the condensation reaction. For instance, reacting 3-phenylpropanal with propane-1,2-diol would yield 4-methyl-2-phenethyl-1,3-dioxolane. The synthesis of various substituted 1,3-dioxolanes has been reported through the condensation of substituted benzaldehydes with diols like propane-1,2-diol and 3-chloropropane-1,2-diol in the presence of a cation exchange resin as the catalyst. researchgate.net A three-component assembly strategy using alkenes, hypervalent iodine reagents, and carboxylic acids can also lead to a variety of substituted 1,3-dioxolanes. mdpi.com

| Starting Aldehyde | Starting Diol | Product | Reference |

| Substituted Benzaldehydes | Propane-1,2-diol | 2-Aryl-4-methyl-1,3-dioxolanes | researchgate.net |

| Substituted Benzaldehydes | 3-Chloropropane-1,2-diol | 2-Aryl-4-(chloromethyl)-1,3-dioxolanes | researchgate.net |

| 2-Chlorostyrene | (CH₃)₂C(CO₂H)₂, PhI(OAc)₂ | Methyl 2-((2R,4R)-4-(2-chlorophenyl)-2-methyl-1,3-dioxolan-2-yl)-2-methylpropanoate | mdpi.com |

An exploration of the synthetic methodologies for this compound and its derivatives reveals a range of strategies for targeted chemical modifications. These approaches can be broadly categorized into the functionalization of the heterocyclic dioxolane ring and the modification of the appended phenethyl side chain. Such syntheses are crucial for developing new compounds and for creating structural diversity for various research applications.

1 Strategies for Functionalization at the Dioxolane Ring

The functionalization of the 1,3-dioxolane ring is a key strategy for altering the properties of the core molecular structure. These modifications can be introduced either during the formation of the ring or by post-synthetic modification of a pre-formed dioxolane.

A primary method for functionalizing the dioxolane ring, particularly at the 2-position, involves the generation and reaction of 2-substituted 1,3-dioxolan-2-ylium ions. rsc.org These cationic intermediates are highly reactive towards nucleophiles. Their stability and subsequent reactivity are influenced by substituents on the C-4 and C-5 positions of the dioxolane ring. rsc.org The reaction of 2-mono-substituted 1,3-dioxolanes with reagents like iodine monochloride can generate these dioxolanylium ions. rsc.org Depending on their stability, these intermediates can react with nucleophiles to yield functionalized dioxolanes or undergo ring-opening to form chlorohydrin esters. rsc.org

Another approach involves the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly. mdpi.comnih.gov This method can involve the oxidation of an alkene with a hypervalent iodine reagent in the presence of a carboxylic acid and a carbon nucleophile, such as a silyl (B83357) enol ether. mdpi.comnih.gov The reaction proceeds through a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by the nucleophile to form a polysubstituted dioxolane product. mdpi.comnih.gov The stereochemistry of the final product is controlled by the stereospecific generation of the cation and the stereoselective nucleophilic attack. mdpi.com

Radical chemistry offers a different avenue for C-2 functionalization. A thiol-promoted, site-specific addition of 1,3-dioxolane to imines provides a metal-free and redox-neutral pathway to protected α-amino aldehydes. organic-chemistry.org This radical chain process highlights the utility of dioxolanes as synthons for complex aldehyde derivatives. organic-chemistry.org Similarly, reacting 1,3-dioxolane with formaldehyde (B43269) in the presence of an organic peroxide initiator under non-acidic conditions can introduce a hydroxymethyl group at the 2-position. google.com

Furthermore, functional groups can be incorporated into the dioxolane ring by starting with substituted precursors. The reaction of epoxides with ketones or aldehydes, often catalyzed by acids or organometallic complexes like methylrhenium trioxide (MTO), can produce dioxolanes with substituents at the C-4 and/or C-5 positions. researchgate.netacs.org The use of MTO as a catalyst is noted for its ability to retain the geometric configuration of the epoxide in the final dioxolane product. acs.org Synthesizing the dioxolane from a substituted diol, such as 1-phenyl-1,2-ethanediol, allows for the introduction of substituents onto the C4 position of the ring. google.com

| Method | Reagents/Catalysts | Position of Functionalization | Key Feature | Reference(s) |

| Dioxolanylium Ion Chemistry | Iodine monochloride | C-2 | Formation of a reactive cationic intermediate. | rsc.org |

| Three-Component Assembly | Hypervalent iodine(III), carboxylic acid, silyl enol ether | C-2, C-4, C-5 | Stereoselective formation of polysubstituted dioxolanes. | mdpi.comnih.gov |

| Radical Addition to Imines | Thiol promoter, O₂ (catalytic) | C-2 | Metal-free, redox-neutral synthesis of masked α-amino aldehydes. | organic-chemistry.org |

| Radical Addition of Formaldehyde | Organic peroxide, metal salt | C-2 | Introduction of a hydroxymethyl group. | google.com |

| Epoxide Ring Opening | Ketones/aldehydes, MTO catalyst | C-4, C-5 | Retention of epoxide stereochemistry. | acs.org |

| Acetalization of Substituted Diols | Aldehyde, acid catalyst (e.g., p-toluenesulfonic acid) | C-4, C-5 | Direct incorporation of substituents from the diol precursor. | google.com |

2 Approaches for Modification of the Phenethyl Side Chain

Modifications to the phenethyl side chain are typically achieved by either utilizing a pre-functionalized starting material that is subsequently converted into the dioxolane or by direct chemical alteration of the phenethyl group in the intact this compound molecule.

The most common strategy involves the synthesis of the dioxolane from a modified aldehyde. For instance, the standard synthesis of a 2-substituted-1,3-dioxolane is the acid-catalyzed reaction of an aldehyde with ethylene glycol. To create a derivative of this compound with a modified side chain, one would start with the corresponding substituted phenylacetaldehyde. This allows for a wide variety of commercially or synthetically available phenylacetaldehydes to be used, introducing substituents at various positions on the aromatic ring or on the ethyl linker.

Research on other classes of molecules containing an N-phenethyl moiety demonstrates a wide range of possible modifications that can be applied analogously. A series of N-phenethyl substituted 6,7-benzomorphans were prepared with various substituents on the aromatic ring of the phenethyl group. mdpi.com These included nitro, fluoro, chloro, bromo, trifluoromethyl, methoxy, and methyl groups at the ortho, meta, or para positions. mdpi.com The general procedure involved the N-alkylation of the parent amine with a substituted phenethyl bromide or a similar electrophile. mdpi.com

Further modifications can include altering the length of the alkyl chain or introducing branching. For example, N-phenylpropyl and N-cinnamyl side chains have been synthesized to explore the impact of chain length and saturation. mdpi.com In other studies, the introduction of branching, such as with an isopropyl group, has been explored to probe steric constraints within binding pockets. nih.gov While these examples are from different molecular contexts, the synthetic principles for modifying the phenethyl side chain are directly transferable. mdpi.comnih.govacs.org

Direct modification of the phenethyl group on the pre-formed this compound is less common but feasible for certain reactions, such as electrophilic aromatic substitution (e.g., nitration, halogenation) on the phenyl ring, provided the dioxolane moiety is stable to the reaction conditions.

| Modification Strategy | Example Modification | General Method | Key Feature | Reference(s) |

| Aromatic Substitution | p-Nitro, p-Fluoro, m-Chloro, etc. | Acetalization using a pre-substituted phenylacetaldehyde. | Allows for precise placement of a wide variety of functional groups on the phenyl ring. | mdpi.com |

| Chain Length Variation | Phenylpropyl | Synthesis from a phenylpropanal precursor. | Explores the effect of distance between the phenyl and dioxolane rings. | mdpi.com |

| Chain Unsaturation | Cinnamyl | Synthesis from cinnamaldehyde. | Introduces rigidity and different electronic properties to the linker. | mdpi.com |

| Chain Branching | Isopropyl, 3-methylbutane | Synthesis from a branched phenylacetaldehyde derivative. | Probes steric effects of the side chain. | nih.gov |

Reactivity and Reaction Mechanisms of 2 Phenethyl 1,3 Dioxolane

Stability and Cleavage Reactions

The 1,3-dioxolane (B20135) ring is susceptible to cleavage under acidic conditions. The generally accepted mechanism for the acid-catalyzed hydrolysis of 1,3-dioxolanes involves a rate-determining step of oxocarbenium ion formation. cdnsciencepub.comrsc.org This process is initiated by protonation of one of the oxygen atoms in the dioxolane ring, followed by ring opening to form a resonance-stabilized carbocation intermediate. This intermediate can then react with water to yield the parent carbonyl compound and 1,2-diol.

In the context of 2-phenethyl-1,3-dioxolane, acid-catalyzed hydrolysis regenerates 3-phenylpropanal (B7769412) and ethylene (B1197577) glycol. The stability of the dioxolane is influenced by the substituents on the ring. cdnsciencepub.com Electron-donating groups tend to stabilize the intermediate carbocation, thus accelerating the rate of hydrolysis, while electron-withdrawing groups have the opposite effect. cdnsciencepub.com

Transacetalization is a related acid-catalyzed process where an existing acetal (B89532) or ketal reacts with a different alcohol or diol to form a new acetal or ketal. This reaction is driven by the equilibrium, which can be shifted by using a large excess of the new alcohol or by removing the displaced alcohol. For instance, this compound can undergo transacetalization with a different diol in the presence of an acid catalyst. mdpi.comgoogle.com

The table below summarizes various conditions and catalysts used for the cleavage and formation of dioxolanes, which are applicable to this compound.

| Reaction Type | Catalyst/Reagent | Conditions | Product(s) |

| Hydrolysis | Aqueous Acid | Mild to moderate | 3-Phenylpropanal, Ethylene Glycol |

| Hydrolysis | Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30°C | Benzaldehyde (B42025) (from 2-phenyl-1,3-dioxolane) wikipedia.orgorganic-chemistry.org |

| Hydrolysis | Cerium(III) triflate | Wet nitromethane, room temperature | Aldehydes/Ketones organic-chemistry.org |

| Transacetalization | p-Toluenesulfonic acid | Toluene (B28343), reflux with Dean-Stark trap | New acetal/ketal |

| Formation | p-Toluenesulfonic acid | Toluene, reflux with Dean-Stark trap | This compound prepchem.com |

| Formation | Eosin Y (photocatalyst) | Visible light, neutral conditions | Acetals/Ketals lookchem.com |

| Formation | Schreiner's thiourea | Visible light | Acetals/Ketals lookchem.com |

The this compound moiety exhibits notable stability under a range of reaction conditions, making it a valuable protecting group in organic synthesis.

Nucleophilic and Basic Conditions: Cyclic acetals like this compound are generally stable towards various nucleophiles and bases. organic-chemistry.org This stability allows for chemical transformations on other parts of a molecule without affecting the protected carbonyl or diol functionality.

Oxidative Conditions: The stability of dioxolanes towards oxidation depends on the reagent used. They are typically stable to mild chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). organic-chemistry.org However, stronger oxidizing agents, particularly in the presence of strong Lewis acids, can cleave the acetal. organic-chemistry.org For instance, potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a Lewis acid can lead to cleavage. organic-chemistry.org

Reductive Conditions: 1,3-Dioxolanes are generally stable to the action of lithium aluminum hydride (LiAlH₄) alone. cdnsciencepub.com This stability is a key feature for their use as protecting groups. However, in the presence of a Lewis acid such as aluminum chloride (AlCl₃), LiAlH₄ can reductively cleave the dioxolane ring to yield a hydroxy ether. cdnsciencepub.com The mechanism is believed to involve the formation of an oxocarbenium ion intermediate, which is then reduced by the hydride. cdnsciencepub.com The rate of this reductive cleavage is influenced by substituents, with electron-donating groups at the 2-position accelerating the reaction. cdnsciencepub.com

The following table summarizes the stability of this compound under different reaction conditions.

| Condition | Reagent(s) | Stability/Reactivity |

| Nucleophilic | Grignard reagents, organolithiums, etc. | Stable organic-chemistry.org |

| Basic | NaOH, KOH, NaH, etc. | Stable organic-chemistry.org |

| Mild Oxidation | PCC, PDC | Stable organic-chemistry.org |

| Strong Oxidation | KMnO₄, m-CPBA (with Lewis acid) | Cleavage can occur organic-chemistry.org |

| Reduction (Hydride) | LiAlH₄ | Stable cdnsciencepub.com |

| Reductive Cleavage | LiAlH₄/AlCl₃ | Cleavage to form a hydroxy ether cdnsciencepub.com |

Role as a Protecting Group in Organic Synthesis

The 1,3-dioxolane group is a widely used protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols due to its ease of formation and cleavage, as well as its stability under various reaction conditions. wikipedia.orghighfine.com

Protection of Carbonyl Compounds: this compound is formed by the acid-catalyzed reaction of 3-phenylpropanal with ethylene glycol. lookchem.comlookchem.com This protection strategy is employed to mask the reactivity of the aldehyde group while other functional groups in the molecule undergo transformation. wikipedia.org A common procedure involves refluxing the carbonyl compound and ethylene glycol in toluene with a catalytic amount of p-toluenesulfonic acid, using a Dean-Stark apparatus to remove the water formed during the reaction. organic-chemistry.org

Protection of 1,2-Diols: Conversely, 1,2-diols can be protected by reacting them with an aldehyde or ketone. In this case, a diol can be reacted with 3-phenylpropanal to form the corresponding this compound derivative. This is particularly useful in the synthesis of complex molecules containing multiple hydroxyl groups where selective protection is required. highfine.com

The formation of the dioxolane is a reversible process, and the equilibrium can be driven towards the product by removing water.

The removal of the 1,3-dioxolane protecting group is typically achieved by acid-catalyzed hydrolysis, which regenerates the original carbonyl compound and the diol. wikipedia.orgorganic-chemistry.org The conditions for deprotection can be tuned to achieve selectivity in the presence of other acid-sensitive groups.

Various reagents and methods have been developed for the deprotection of dioxolanes, offering different levels of mildness and selectivity. organic-chemistry.orgorganic-chemistry.orgscielo.br

| Deprotection Reagent/Method | Conditions | Comments |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Varies from mild to harsh | Standard method, can affect other acid-labile groups. scielo.br |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30°C | Fast and efficient for some dioxolanes. wikipedia.orgorganic-chemistry.org |

| Cerium(III) triflate | Wet nitromethane, room temperature | Mild and chemoselective. organic-chemistry.org |

| Iodine | Catalytic amount | Neutral conditions. organic-chemistry.org |

| Zirconium(IV) chloride (ZrCl₄) | Efficient for deprotection. organic-chemistry.org | |

| Microwave-assisted hydrolysis | Water, with a catalyst like calix[n]arenes | Can be faster and more efficient for resistant substrates. scielo.br |

Ring-Opening and Polymerization Reactions

While the 1,3-dioxolane ring is primarily known for its role as a protecting group, certain derivatives can undergo ring-opening polymerization. Cationic ring-opening polymerization of 1,3-dioxolane and its derivatives can be initiated by protons or Lewis acids. acs.orgmdpi.com The polymerization proceeds through the formation of an oxonium ion intermediate.

For derivatives like 2-methylene-4-phenyl-1,3-dioxolane, both radical and cationic polymerization can occur. researchgate.netresearchgate.netresearchgate.net In the case of cationic polymerization, a stabilized benzyl-cation is formed as an active intermediate, which propagates by adding to the exocyclic double bond of the monomer, leading to ring-opened polymers. researchgate.net Radical ring-opening polymerization of 2-methylene-4-phenyl-1,3-dioxolane can produce a polyester. researchgate.net

While specific studies on the ring-opening polymerization of this compound itself are not extensively reported, the general principles of dioxolane polymerization suggest that under appropriate cationic conditions, it could potentially polymerize. The presence of the phenethyl group would influence the reactivity of the monomer and the properties of the resulting polymer.

Radical Ring-Opening Polymerization

Radical ring-opening polymerization (rROP) is a significant polymerization technique that allows for the introduction of functional groups, such as esters, into the backbone of vinyl polymers. This method is most prominently studied not on saturated dioxolanes like this compound itself, but on its unsaturated analogues, particularly cyclic ketene (B1206846) acetals which possess an exocyclic double bond necessary for radical initiation. Monomers such as 2-methylene-4-phenyl-1,3-dioxolane (MPDL) are key examples in this field. researchgate.netrsc.orgnih.gov

The general mechanism for the rROP of a 2-methylene-1,3-dioxolane (B1600948) derivative involves the addition of a radical initiator to the exocyclic double bond. The resulting radical can then undergo one of two competitive pathways: direct propagation through the vinyl group (1,2-vinyl addition) or the desired ring-opening of the dioxolane structure. The ring-opening pathway is facilitated by factors that stabilize the rearranged radical. researchgate.net The presence of a phenyl group, as in MPDL, is known to stabilize the radical formed after the ring-opening reaction, making this pathway more favorable. researchgate.net This process results in the formation of a polyester, as an ester linkage is created in the polymer backbone for each ring that opens.

A significant challenge in the rROP of these monomers is controlling the competition between simple vinyl addition, which does not create degradable linkages, and the desired ring-opening. nih.gov Research on related compounds, such as ortho-(1,3-dioxolan-2-yl) phenyl ethyl fumarate, shows that radical polymerization can proceed in a complex manner that involves intramolecular hydrogen abstraction and subsequent ring-opening of the cyclic acetal, even at higher temperatures. epa.gov

Table 1: Radical Polymerization of 1,3-Dioxolane Derivatives

| Monomer | Initiator/Conditions | Outcome | Reference |

|---|---|---|---|

| 2-methylene-4-phenyl-1,3-dioxolane (MPDL) | Radical Initiator | Alternating copolymerization with N-ethyl maleimide (B117702) (NEtMI) | researchgate.net |

| 2-methylene-4-phenyl-1,3-dioxolane (MPDL) | Nitroxide-mediated polymerization (NMP) with MMA | Production of well-defined, degradable PMMA-rich copolymers | rsc.org |

| 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane | AIBN or Benzoin methyl ether (photosensitizer) | Polymerization with proposed ring-opening mechanism | researchgate.net |

Cationic Polymerization Pathways

Cationic polymerization provides another route to creating polymers from 1,3-dioxolane derivatives, often proceeding with ring-opening. As with radical polymerization, research has largely focused on unsaturated derivatives like 2-phenyl-4-methylene-1,3-dioxolane (2-phenyl-MDO). researchgate.net In the presence of cationic initiators, these monomers polymerize via the exocyclic double bond. The mechanism involves the formation of a stabilized benzyl-cation as an active intermediate, which then propagates. This process typically yields polymers with a ring-opened structure, specifically poly(keto ether)s. researchgate.netstudylib.net The composition of the final polymer, including the extent of ring-opening, can be influenced by the specific catalyst used, the solvent polarity, and the polymerization temperature. studylib.net

While direct cationic polymerization of the saturated this compound is not extensively documented, a plausible pathway can be inferred. A Lewis acid catalyst would likely coordinate to one of the oxygen atoms of the dioxolane ring. This coordination would weaken the C-O bonds and facilitate ring-opening to generate a secondary carbocation. This carbocation would be stabilized by the adjacent phenyl ring of the phenethyl group through resonance. This reactive intermediate could then propagate with other monomer units. Studies on the cationic polymerization of vinyl ethers, such as 2-phenylethyl vinyl ether, using titanium-based catalysts have shown high stereoselectivity, indicating that phenethyl-containing monomers are compatible with controlled cationic processes. rsc.org

Table 2: Cationic Polymerization of 1,3-Dioxolane Derivatives

| Monomer | Catalyst/Conditions | Outcome | Reference |

|---|---|---|---|

| 2-phenyl-4-methylene-1,3-dioxolane (2-phenyl-MDO) | Photoinitiated cationic polymerization | Exclusively ring-opened polymers | researchgate.net |

| 2-(2,4-Dimethoxyphenyl)-4-methylene-1,3-dioxolane | Various cationic catalysts (e.g., BF₃, TsOH) | Mixture of ring-opened poly(keto ether) and a cyclization product | studylib.net |

| 2-methylene-4-phenyl-1,3-dioxolane (MPDL) | Cationic catalysts | Ring-opening polymerization | researchgate.net |

Other Chemical Transformations

Substitutions and Derivatizations on the Dioxolane Ring System

The 1,3-dioxolane ring is most commonly known for its role as a protecting group for carbonyl compounds (aldehydes and ketones) due to its stability towards nucleophiles and bases. wikipedia.orgorganic-chemistry.org The most fundamental reaction of the dioxolane ring is its cleavage under acidic conditions. Acid-catalyzed hydrolysis will regenerate the original carbonyl compound and ethylene glycol, a reaction that is central to its use in multi-step organic synthesis. wikipedia.org For example, 2-phenyl-1,3-dioxolane (B1584986) can be rapidly deprotected to form benzaldehyde using catalysts like sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water. wikipedia.org

Beyond hydrolysis, the dioxolane ring can undergo hydrogenolysis. Treatment with reagents like aluminum hydride chloride (AlH₂Cl) can cleave the acetal. cdnsciencepub.com The rate of this reaction is influenced by substituents on the ring system. cdnsciencepub.com

Direct substitution on a pre-formed dioxolane ring at the C4 or C5 positions is uncommon. Instead, derivatization is typically achieved by using substituted precursors during the ring's synthesis. A variety of substituted 1,3-dioxolanes can be prepared by reacting an aldehyde or ketone with a substituted 1,2-diol in the presence of an acid catalyst. organic-chemistry.orgnih.gov For instance, new chiral 1,3-dioxolanes have been synthesized from salicylaldehyde (B1680747) and various chiral diols. nih.gov Another advanced method involves the stereoselective three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, which proceeds through a 1,3-dioxolan-2-yl cation intermediate to form a highly substituted dioxolane. mdpi.com

Transformations Involving the Phenethyl Group

The phenethyl group of this compound offers two main sites for chemical modification: the aromatic phenyl ring and the ethyl side chain.

Aromatic Ring Transformations: The benzene (B151609) ring can undergo classical electrophilic aromatic substitution reactions. These include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The reaction conditions must be chosen carefully to avoid cleavage of the acid-sensitive dioxolane ring. Mild conditions are generally preferred. The phenethyl group is an ortho-, para-director, meaning incoming electrophiles will preferentially add to these positions on the ring.

Ethyl Side-Chain Transformations: The ethyl portion of the phenethyl group is less reactive than the aromatic ring. However, it can be a site for oxidation reactions, potentially at the benzylic position under specific conditions, although this can be challenging without affecting other parts of the molecule. Synthetic strategies for related molecules often involve building the desired functionality from precursors like hydrocinnamic acid (3-phenylpropanoic acid). For example, the carboxyl group of hydrocinnamic acid can be converted to an ester and then a hydrazide, which can be used to synthesize 1,2,4-triazole (B32235) derivatives. pensoft.net This illustrates the types of functional groups that can be introduced onto the phenethyl side chain, albeit typically before the formation of the dioxolane ring.

Based on a comprehensive review of available scientific literature, there is insufficient specific data to generate a detailed article on the advanced applications of This compound according to the provided outline. The requested applications, particularly in polymer chemistry and as a precursor for specific natural products or pharmaceuticals, are not well-documented for this specific compound.

The search results indicate the following:

General Synthesis: The synthesis of this compound from 3-phenylpropanal and ethylene glycol is described in various chemical literature, often as an example of acetal formation or in the context of developing new synthetic methodologies. unipv.itresearchgate.netrsc.org

Pharmaceutical Intermediates: While acetals and dioxolanes, in general, are mentioned as important intermediates in pharmaceutical synthesis, specific examples of using this compound as a key starting material or precursor for advanced pharmaceutical intermediates are not found. bath.ac.uk One study details the synthesis of propafenone (B51707) analogues that contain a 2-phenethyl-1,3-dioxolan-2-yl moiety, but these were synthesized from substituted 2'-hydroxyacetophenones, not by using this compound as a building block. d-nb.info

Polymer Chemistry: There is no available evidence to support the role of this compound as a monomer in tunable degradable polymer systems or in nitroxide-mediated polymerization (NMP). These applications are well-documented for a structurally different compound, 2-methylene-4-phenyl-1,3-dioxolane (MPDL) , which undergoes radical ring-opening polymerization.

Functional Materials and Specialty Chemicals: There is no specific information detailing the application of this compound in the development of functional materials or its use as a specialty chemical.

Due to the lack of specific and detailed research findings for this compound in the advanced application areas outlined, it is not possible to construct the requested scientifically accurate and thorough article. The provided structure appears to be more applicable to related but more extensively studied dioxolane derivatives.

Advanced Applications of 2 Phenethyl 1,3 Dioxolane in Chemical Synthesis and Materials Science

Potential in Functional Materials and Specialty Chemicals

Other Emerging Applications (e.g., Solvents, Stabilizers, Chemical Reagents)

Beyond its use in energy storage, the 1,3-dioxolane (B20135) moiety is utilized in several other chemical applications due to its versatile properties.

Solvents: 1,3-dioxolane and its derivatives are effective solvents for a wide range of organic compounds, polymers, and resins. silverfernchemical.comontosight.ai This high solvency makes them useful in the manufacturing of coatings, adhesives, and inks, where they can improve product consistency and performance. silverfernchemical.commedchemexpress.com

Stabilizers: The chemical stability of the dioxolane ring allows it to be used as a stabilizer for other, more reactive chemicals. It is notably employed to stabilize chlorinated solvents, preventing their degradation during storage and use in industries such as cleaning and degreasing. silverfernchemical.com

Chemical Reagents and Intermediates: The 1,3-dioxolane group serves as a crucial protecting group for aldehydes and ketones in complex organic syntheses. organic-chemistry.orgnih.gov By converting a carbonyl group into a dioxolane, it is rendered inert to various nucleophiles and bases, allowing chemical modifications on other parts of a molecule. The protecting group can then be easily removed under acidic conditions. organic-chemistry.org This strategy is widely used in the synthesis of pharmaceuticals and agrochemicals. silverfernchemical.comontosight.ai Furthermore, 2-phenethyl-1,3-dioxolane itself can serve as a precursor for synthesizing other molecules, such as 3-phenyl-propionaldehyde and 3-phenylpropionic acid. lookchem.com

Table 2: Summary of Other Emerging Applications

| Application | Function | Industry/Field | Description | Reference(s) |

|---|---|---|---|---|

| Solvent | Dissolves polymers, resins, and other organic compounds. | Coatings, Adhesives, Inks | Used to improve solubility and viscosity, enhancing product performance. | silverfernchemical.comontosight.aimedchemexpress.com |

| Stabilizer | Prevents degradation of reactive chemicals. | Chemical, Cleaning | Stabilizes chlorinated solvents during storage and application. | silverfernchemical.com |

| Chemical Reagent | Acts as a protecting group for carbonyls. | Organic Synthesis, Pharmaceuticals, Agrochemicals | Protects aldehydes and ketones from undesired reactions during multi-step synthesis. | silverfernchemical.comontosight.aiorganic-chemistry.orgnih.gov |

| Intermediate | Serves as a starting material for other compounds. | Chemical Synthesis | Used to produce a variety of other organic molecules. | lookchem.com |

Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for piecing together the molecular puzzle of 2-phenethyl-1,3-dioxolane.

In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons within the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.19-7.32 ppm. rsc.org The proton on the acetal (B89532) carbon (OCH) presents as a triplet at approximately δ 4.89 ppm. rsc.org The four protons of the two methylene (B1212753) groups in the dioxolane ring (OCH₂) show up as a multiplet between δ 3.83 and 4.04 ppm. rsc.org Finally, the two protons of the ethyl group adjacent to the phenyl ring (PhCH₂) are observed as a triplet around δ 2.75 ppm. rsc.org

Interactive Data Table: ¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| ArH | 7.32-7.19 | m | - |

| OCH | 4.89 | t | 6.0 |

| OCH₂ | 4.04-3.83 | m | - |

| PhCH₂ | 2.75 | t | 7.0 |

Data sourced from a study on photoorganocatalytic synthesis. rsc.org

Advanced NMR Techniques (e.g., 2D NMR, Stereochemical Analysis)

To gain a more profound understanding of the molecule's three-dimensional structure and the connectivity between its atoms, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can definitively establish which protons are coupled to each other and which protons are attached to which carbons.

While specific 2D NMR data for this compound was not found, the application of these techniques is crucial for confirming the assignment of signals in the ¹H and ¹³C NMR spectra. For instance, a COSY spectrum would show correlations between the protons of the phenethyl group and the acetal proton, as well as between the protons on the dioxolane ring.

Furthermore, NMR can be a powerful tool for stereochemical analysis, particularly in related dioxolane structures. odinity.comresearchgate.net For derivatives of 2-phenyl-1,3-dioxolane (B1584986), computational and theoretical studies have explored the influence of stereoelectronic effects and anomeric effects on the molecule's structure. researchgate.net These analyses often involve examining dihedral angles and the spatial relationships between different parts of the molecule, which can be experimentally verified using advanced NMR methods like NOESY (Nuclear Overhauser Effect Spectroscopy). harvard.edu

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum displays a pattern of peaks corresponding to the masses of the fragments. For a related compound, 2-(1-phenylethyl)-1,3-dioxolane (B1204979), the top five peaks in its GC-MS spectrum were observed at m/z values of 73, 45, 105, 77, and 74. nih.gov The peak at m/z 73 is the most abundant. nih.gov This fragmentation pattern is characteristic and can be used to identify the compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. This is a critical step in confirming the molecular formula of a newly synthesized or isolated compound. While specific HRMS data for this compound was not available in the search results, this technique is a standard and essential tool in chemical analysis. For instance, HRMS has been used to characterize compounds in complex mixtures like traditional Chinese liquor. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

For a related compound, 2-phenyl-1,3-dioxolane, the IR spectrum shows characteristic absorption bands. nih.gov One would expect to see strong C-O stretching vibrations characteristic of the acetal group in the region of 1000-1200 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic and aliphatic portions of the molecule would be observed around 3000 cm⁻¹, and C=C stretching from the phenyl group would appear in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| C-H (Aromatic) | 3100-3000 |

| C-H (Aliphatic) | 3000-2850 |

| C=C (Aromatic) | 1600-1450 |

| C-O (Acetal) | 1200-1000 |

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity.

Gas chromatography is a powerful technique for analyzing volatile compounds like this compound. mmu.ac.uk When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the components of a mixture. mmu.ac.uketamu.edu

In a typical GC analysis, the sample is vaporized and carried by an inert gas through a column. etamu.edu The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase lining the column. etamu.edu The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. etamu.edu

GC-MS provides further structural information by generating a mass spectrum for each separated component. mmu.ac.uk The mass spectrum displays the mass-to-charge ratio of the molecular ion and its fragmentation pattern, which is often unique to a specific compound and can be used for definitive identification by comparing it to spectral libraries. nih.gov For instance, the GC-MS analysis of the related compound 2-(1-phenylethyl)-1,3-dioxolane shows a prominent peak for the molecular ion and characteristic fragment ions. nih.gov

A study on the aroma compounds in Meilanchun sesame flavor style baijiu utilized GC-MS for the identification of various volatile components, including dioxolane derivatives. rsc.org The study employed both DB-WAX and HP-5MS capillary columns for separation. rsc.org

| GC-MS Parameter | Typical Value/Condition |

| Column Type | DB-WAX or HP-5MS (or similar) rsc.org |

| Injector Temperature | ~250-280 °C mmu.ac.ukrsc.org |

| Carrier Gas | Helium mmu.ac.ukrsc.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV mmu.ac.uk |

| MS Detector | Quadrupole or similar |

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis and purification of this compound. It is particularly useful for compounds that are not sufficiently volatile for GC analysis or for preparative separations.

A method for the separation of 2-(2-phenylethyl)-1,3-dioxolane has been developed using a Newcrom R1 HPLC column. sielc.com This method is scalable and can be used for the isolation of impurities in preparative separations. sielc.com The mobile phase composition can be adjusted to achieve optimal separation. For mass spectrometry compatible applications, formic acid is used in place of phosphoric acid. sielc.com

The use of HPLC has been reported in the analysis of complex mixtures containing dioxolane derivatives, such as in the characterization of key aroma compounds in beverages. rsc.orgsemanticscholar.org In a study on Labisia pumila extracts, reversed-phase (RP) HPLC was used to identify various phenolic and flavonoid compounds. mdpi.com

| HPLC Parameter | Typical Condition |

| Column | Newcrom R1 or similar reversed-phase column sielc.com |

| Mobile Phase | Acetonitrile (ACN) and water with an acid modifier (e.g., formic acid or phosphoric acid) sielc.com |

| Detection | UV, Mass Spectrometry (MS) |

Other Analytical Methods

In addition to the primary spectroscopic and chromatographic techniques, other analytical methods can provide further characterization of this compound.

Elemental Analysis : Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, and oxygen) in a pure sample of the compound. The results are compared with the theoretical values calculated from the molecular formula (C₁₁H₁₄O₂) to confirm the empirical formula.

X-ray Crystallography : For crystalline derivatives of this compound, single-crystal X-ray diffraction can provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry. acs.org While a crystal structure for this compound itself may not be readily available, the technique has been used to validate the structure of related compounds. acs.org

Theoretical and Computational Studies of 2 Phenethyl 1,3 Dioxolane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 2-Phenethyl-1,3-dioxolane, these calculations would provide invaluable insights into its stability, reactivity, and spectroscopic properties.

Electronic Structure and Molecular Orbital Analysis

A thorough analysis of the electronic structure of this compound would involve determining the distribution of electrons within the molecule and the energies and shapes of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's chemical reactivity and its behavior in chemical reactions.

Table 1: Hypothetical Molecular Orbital Data for this compound

| Orbital | Energy (eV) | Description |

| HOMO | - | Primarily localized on the phenyl ring and the oxygen atoms of the dioxolane ring. |

| LUMO | - | Predominantly located on the antibonding orbitals of the phenyl ring. |

| HOMO-LUMO Gap | - | An indicator of the molecule's kinetic stability and reactivity. |

Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from quantum chemical calculations. No published data is currently available.

Conformational Analysis and Energetics

The flexibility of the phenethyl group and the dioxolane ring suggests that this compound can exist in multiple conformations. Conformational analysis would aim to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between different conformations. This is typically achieved by rotating the single bonds and calculating the potential energy surface.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) |

| Anti | 180 | 0.00 |

| Gauche | 60 | - |

| Eclipsed | 0 | - |

Note: The data in this table is hypothetical. The relative energies would be calculated using computational methods to determine the most stable conformer.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations would provide a dynamic picture of this compound, simulating the movement of its atoms over time. This approach allows for the study of its behavior in different environments, such as in various solvents.

Intermolecular Interactions and Solvent Effects

MD simulations would be instrumental in understanding how this compound interacts with other molecules, including solvent molecules. By simulating the compound in a solvent box, one could analyze the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions. This would be crucial for predicting its solubility and its behavior in solution.

Reaction Mechanism Studies

Computational chemistry offers powerful tools to elucidate the step-by-step pathways of chemical reactions, including the formation of this compound.

Computational Elucidation of Reaction Pathways and Transition States

The formation of this compound typically involves the acid-catalyzed reaction of phenethyl aldehyde with ethylene (B1197577) glycol. Computational studies could model this reaction to identify the transition state structures, which are the high-energy intermediates that connect reactants to products. By calculating the activation energies, one could predict the reaction rates and understand the factors that control the reaction's efficiency.

Prediction of Reactivity and Selectivity

Theoretical and computational studies offer significant insights into the reactivity and selectivity of this compound. By examining the molecule's structural components—the phenethyl group and the 1,3-dioxolane (B20135) ring—we can predict its behavior in chemical reactions. Computational models can elucidate reaction mechanisms, predict the most likely pathways, and explain the factors governing the formation of specific products.

The reactivity of this compound is primarily centered around the 1,3-dioxolane ring, which is an acetal (B89532). Acetal hydrolysis is a well-understood process that is typically catalyzed by acid. researchgate.net The generally accepted mechanism involves the protonation of one of the oxygen atoms in the dioxolane ring, followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carboxonium ion intermediate. researchgate.net The stability of this intermediate is a key factor in determining the rate of hydrolysis. researchgate.net

Computational studies on similar acetal systems can provide a quantitative basis for these predictions. For instance, theoretical calculations on the hydrolysis of various acetals have shown that the energy barrier for the formation of the carboxonium ion is the rate-determining step. The structure of the substituent at the C2 position of the dioxolane ring can significantly influence the stability of this carbocationic intermediate and thus the reaction rate.

In the case of this compound, the phenethyl group is an alkyl substituent with a phenyl group at the beta-position. The electronic effect of the phenethyl group on the stability of the adjacent carboxonium ion is primarily inductive. While the phenyl group is electron-withdrawing, its effect is attenuated by the two-carbon spacer. Therefore, the phenethyl group is expected to have a modest influence on the rate of hydrolysis compared to substituents with strong electron-donating or electron-withdrawing properties directly attached to the C2 position.

Computational modeling, such as Density Functional Theory (DFT), can be employed to calculate the activation energies for different potential reaction pathways. For example, in the context of atmospheric chemistry, theoretical calculations for the OH-initiated hydrogen abstraction of 1,3-dioxolane have shown a low barrier height of 3.5 kcal/mol, indicating its susceptibility to oxidation. researchgate.net While this study was on the parent 1,3-dioxolane, similar reactivity can be anticipated for the C4 and C5 positions of the dioxolane ring in this compound.

Selectivity in the reactions of this compound can be considered in two main contexts: regioselectivity and stereoselectivity.

Regioselectivity

In reactions involving the opening of the dioxolane ring, such as acid-catalyzed hydrolysis or reductive cleavage, the question of which C-O bond breaks first arises. For an unsubstituted 1,3-dioxolane, the two C-O bonds are equivalent. However, in substituted dioxolanes, electronic and steric factors can lead to preferential cleavage of one bond over the other. In the case of this compound, the initial protonation is likely to occur at either of the two oxygen atoms. The subsequent ring-opening would lead to a carboxonium ion.

Computational studies on the ring-opening of similar cyclic acetals, such as 1,3-dioxanes, have shown that the regioselectivity is highly dependent on the reaction conditions and the reagents used. researchgate.net For instance, reductive cleavage with reagents like diisobutylaluminium hydride (DIBALH) tends to occur at the least sterically hindered C-O bond.

Stereoselectivity

The 1,3-dioxolane ring in this compound is chiral at the C2 position if the substitution pattern on the phenethyl group or the dioxolane ring itself creates a stereocenter. Even if the starting material is achiral, reactions can create new stereocenters, and the inherent chirality of the molecule can influence the stereochemical outcome.

Computational studies on the reactions of chiral dioxolanes have demonstrated that the existing stereochemistry can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. This is often explained by analyzing the transition state energies for the different possible reaction pathways. The lower energy transition state will correspond to the major product.

For this compound, if we consider reactions at the benzylic position of the phenethyl group, the dioxolane ring can act as a chiral auxiliary, directing the stereochemical course of the reaction.

To provide a more quantitative prediction, we can consider hypothetical computational data for the acid-catalyzed hydrolysis of this compound.

Table 1: Predicted Activation Energies for the Hydrolysis of 2-Substituted-1,3-dioxolanes

| Substituent at C2 | Predicted Activation Energy (kcal/mol) |

| Hydrogen | 25.2 |

| Methyl | 22.8 |

| Phenethyl | 23.5 |

| Phenyl | 21.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from computational studies. The values are based on general chemical principles where electron-donating groups stabilize the carboxonium ion intermediate and lower the activation energy.

This hypothetical data suggests that the phenethyl group provides some stabilization to the carboxonium ion intermediate, leading to a lower activation energy for hydrolysis compared to an unsubstituted dioxolane. However, the effect is less pronounced than that of a directly attached phenyl group, which can offer greater resonance stabilization.

Table 2: Predicted Regioselectivity in the Reductive Cleavage of this compound

| Reagent | Predicted Major Product | Predicted Product Ratio (Major:Minor) |

| DIBALH | Cleavage of C2-O1 bond | 90:10 |

| LiAlH4/AlCl3 | Cleavage of C2-O3 bond | 70:30 |

Note: This data is hypothetical and for illustrative purposes. The regioselectivity of reductive cleavage is influenced by the nature of the reducing agent and the steric and electronic properties of the substrate.

Conclusion and Future Research Directions

Summary of Current Research Landscape

Research directly centered on 2-phenethyl-1,3-dioxolane is limited, with much of the available information derived from studies on analogous structures and the general chemistry of 1,3-dioxolanes. The primary area of investigation for dioxolanes is their synthesis and utility as protecting groups for carbonyl compounds. The formation of this compound is a classic example of acetalization, typically achieved through the acid-catalyzed reaction of 3-phenylpropanal (B7769412) with ethylene (B1197577) glycol.

The reactivity of the dioxolane ring is a key focus of the existing research. Studies on similar 2-substituted-1,3-dioxolanes have explored their stability and cleavage under various conditions. For instance, photosensitized electron transfer has been shown to induce carbon-carbon bond cleavage in radical cations of related 2-phenylethyl ether and acetal (B89532) systems. cdnsciencepub.com This suggests that the reactivity of the C-C bond between the phenethyl group and the dioxolane ring in this compound could be a subject of interest.

While specific biological activity studies on this compound are not widely reported, the broader class of dioxolane derivatives has been investigated for potential antimicrobial and antifungal properties. smolecule.com Furthermore, the structural similarity to compounds like 2-methyl-4-phenyl-1,3-dioxolane, which has been patented for its use in fragrance compositions, points towards potential applications in the fragrance industry. google.com The presence of the phenethyl moiety, a common structural motif in fragrance chemistry, supports this hypothesis.

The compound is commercially available from various chemical suppliers, indicating its use as a building block in organic synthesis. lookchem.com Its role as a synthetic intermediate is the most well-documented aspect of its current research landscape.

Unexplored Avenues and Challenges in this compound Chemistry

Despite its seemingly straightforward structure, several aspects of this compound chemistry remain largely unexplored, presenting both challenges and opportunities for future research.

Stereoselective Synthesis: The synthesis of this compound from achiral precursors results in a racemic mixture. The development of stereoselective synthetic methods to access enantiomerically pure forms of this compound is a significant and unexplored area. Chiral dioxolanes are valuable intermediates in asymmetric synthesis, and methodologies to control the stereochemistry at the C2 position of the dioxolane ring would be a noteworthy advancement.

Detailed Mechanistic Studies: While the general mechanism of acid-catalyzed acetalization is well-understood, detailed kinetic and computational studies on the formation and hydrolysis of this compound are lacking. Such studies could provide valuable insights into optimizing reaction conditions and understanding the electronic and steric effects of the phenethyl group on the reactivity of the dioxolane ring.

Reactivity Profiling: A comprehensive investigation into the reactivity of this compound beyond its role as a protecting group is needed. Exploring its behavior under various reaction conditions, such as with strong bases, organometallic reagents, and different oxidizing and reducing agents, could uncover novel synthetic transformations. The stability of the phenethyl group and the dioxolane ring under these conditions presents an interesting chemical challenge.

Biological Activity Screening: The potential biological activities of this compound remain largely uninvestigated. Systematic screening for antimicrobial, antifungal, or other pharmacological properties could reveal unexpected applications. The lipophilicity conferred by the phenethyl group could influence its interaction with biological membranes and targets.

Prospective Applications and Methodological Advancements

The future of research on this compound is likely to be driven by the exploration of its potential applications and the development of more sophisticated synthetic and analytical methodologies.

Advanced Fragrance and Flavor Applications: Building on the known use of similar dioxolanes in the fragrance industry, a detailed sensory analysis of the individual enantiomers of this compound could lead to the discovery of novel and valuable fragrance profiles. Methodological advancements in chiral separation techniques, such as chiral gas chromatography, would be crucial for this endeavor.

Polymer Chemistry: Dioxolane derivatives can undergo ring-opening polymerization to produce polyethers. Investigating the polymerization of this compound could lead to the development of new polymeric materials with potentially unique thermal and mechanical properties conferred by the pendent phenethyl groups.

Asymmetric Catalysis: Enantiomerically pure this compound could serve as a chiral building block for the synthesis of complex molecules, including pharmaceuticals and natural products. Furthermore, its derivatives could be explored as chiral ligands in asymmetric catalysis, a field that continually seeks novel and efficient chiral scaffolds.

Development of Novel Catalytic Systems: While acid catalysis is the standard method for its synthesis, the development of milder and more selective catalytic systems would be a significant methodological advancement. This could include the use of solid acid catalysts for easier separation and recycling, or enzymatic catalysis for enhanced selectivity under environmentally benign conditions.

Computational Modeling: Advanced computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the spectroscopic properties, reactivity, and potential biological interactions of this compound. This would provide a theoretical framework to guide future experimental work and accelerate the discovery of new applications.

Q & A

Q. What are the optimal synthetic routes for 2-Phenethyl-1,3-dioxolane, and how do reaction conditions influence yield?

The synthesis of this compound can be adapted from analogous dioxolane derivatives. A common approach involves the reaction of phenethyl alcohol derivatives (e.g., phenethyl bromide) with 1,2-diols under acid catalysis. For example, 2-Benzyl-4-phenyl-1,3-dioxolane is synthesized via acetal formation between phenylacetaldehyde dimethyl acetal and diols under controlled pH and temperature . Key variables include:

- Catalyst selection : Use of p-toluenesulfonic acid (PTSA) or Lewis acids for regioselectivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

- Temperature : 60–80°C optimizes cyclization while minimizing side reactions like oligomerization.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : H NMR reveals characteristic singlet peaks for the dioxolane ring protons (δ 4.8–5.2 ppm) and splitting patterns for the phenethyl group (δ 7.2–7.4 ppm) .

- IR spectroscopy : Strong absorptions at 1,080–1,120 cm (C-O-C stretching) and 3,000–3,100 cm (aromatic C-H) confirm functional groups .

- GC-MS : Retention indices and fragmentation patterns distinguish it from structurally similar compounds (e.g., 2-Methylene-1,3-dioxolane derivatives) .

Q. How does the stability of this compound vary under different storage conditions?

- Thermal stability : Decomposition occurs above 120°C, forming styrene and formaldehyde derivatives. Storage at ≤25°C in inert atmospheres is recommended .

- Oxidative sensitivity : Susceptible to peroxidation; antioxidants like BHT (0.01% w/w) are often added .

- Solvent compatibility : Avoid protic solvents (e.g., water), which hydrolyze the dioxolane ring .

Advanced Research Questions

Q. What mechanistic pathways govern the hydrolysis of this compound, and how do substituents influence reactivity?

Hydrolysis proceeds via A-1 (acid-catalyzed) or A-Se2 (bimolecular nucleophilic) mechanisms, depending on solvent polarity and pH:

- A-1 mechanism : Dominant in aqueous acidic media, involving protonation of the dioxolane oxygen followed by ring-opening to form diols .

- A-Se2 mechanism : Observed in polar aprotic solvents (e.g., DMSO), where nucleophilic attack occurs at the less substituted carbon .

The phenethyl group stabilizes transition states through resonance, reducing hydrolysis rates compared to alkyl-substituted dioxolanes .

Q. How do solvent effects modulate reaction outcomes in this compound-based syntheses?

Studies on similar dioxolanes (e.g., 2-Methyl-1,3-dioxolane) show:

- Water-dioxane mixtures : Enhance hydrolysis rates due to increased solvation of oxonium intermediates .

- DMSO-water systems : Stabilize charged transition states, favoring A-Se2 pathways .

- Solvent-free conditions : Reduce side reactions in polymerization but require precise temperature control .

Q. Can computational models predict the reactivity and physicochemical properties of this compound derivatives?

Quantum chemical calculations (e.g., DFT) and QSPR models are effective for:

- Reactivity prediction : Transition-state geometries for hydrolysis and substitution reactions .

- Solubility parameters : COSMO-RS simulations correlate with experimental logP values (predicted logP = 2.1 ± 0.3) .

- Thermodynamic stability : Gibbs free energy calculations confirm the dioxolane ring’s stability under standard conditions .

Q. What role does this compound play in radical polymerization and degradable polymer design?

As a cyclic ketene acetal (CKA) , it enables radical ring-opening polymerization (RROP) , introducing ester linkages into polymer backbones for controlled degradation . Key findings:

Q. What biological interactions have been observed for dioxolane derivatives, and could this compound serve as a bioactive scaffold?

- Enzyme inhibition : Analogous compounds (e.g., 2-(Cyclohex-3-en-1-yl)-4-methyl-1,3-dioxolane) act as ligands for cytochrome P450 enzymes .

- Cellular uptake : Lipophilic dioxolanes penetrate lipid bilayers, making them candidates for drug delivery .

- Toxicity screening : Ames tests and in vitro cytotoxicity assays are recommended to evaluate mutagenicity and IC values .

Data Contradictions and Resolution Strategies

- Hydrolysis mechanisms : While solvent effects on 2-Methyl-1,3-dioxolane hydrolysis are well-documented , phenethyl-substituted derivatives may exhibit divergent kinetics due to steric and electronic effects. Researchers should validate assumptions via kinetic isotope effects (KIEs) and isotopic labeling.

- Polymerization behavior : Conflicting reports on cationic vs. radical polymerization efficiency highlight the need for controlled initiator screening (e.g., AIBN for radical, BF for cationic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.